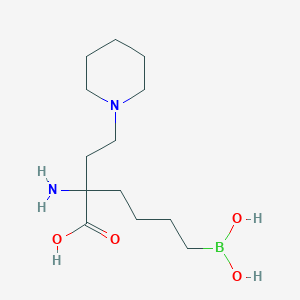

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

Overview

Description

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid is a synthetic compound known for its potent inhibitory effects on human arginases I and II. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of myocardial ischemia reperfusion injury and other conditions where arginase activity is implicated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid derivatives and piperidine.

Formation of the Boronic Acid Group:

Amination: The amino group is introduced via reductive amination or other suitable amination techniques.

Coupling Reactions: The piperidine moiety is attached through coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction could result in the formation of amine derivatives.

Scientific Research Applications

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in inhibiting arginase enzymes, which are involved in the urea cycle and nitric oxide production.

Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia reperfusion injury, cancer, and other diseases where arginase activity is a factor.

Mechanism of Action

The mechanism by which 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid exerts its effects involves the inhibition of arginase enzymes. By binding to the active site of arginase I and II, the compound prevents the hydrolysis of arginine to ornithine and urea. This inhibition can modulate the levels of arginine and nitric oxide, impacting various physiological processes and disease states.

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-boronohexanoic acid: Another arginase inhibitor with a simpler structure.

Nω-Hydroxy-nor-L-arginine: A known arginase inhibitor with a different mechanism of action.

S-(2-Boronoethyl)-L-cysteine: A structurally related compound with similar inhibitory effects on arginase.

Uniqueness

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid is unique due to its high potency and selectivity for arginase I and II. The presence of the piperidine moiety and the boronic acid group enhances its binding affinity and inhibitory activity compared to other similar compounds.

Biological Activity

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, commonly referred to as compound 9, is a novel α,α-disubstituted amino acid that has garnered significant attention for its potent biological activity, particularly as an inhibitor of human arginases I and II. This compound has been studied primarily in the context of myocardial ischemia/reperfusion injury, showcasing its potential therapeutic applications.

The primary mechanism through which this compound exerts its effects is through the inhibition of arginase enzymes. Arginases play a crucial role in the urea cycle and are involved in regulating nitric oxide (NO) production. By inhibiting these enzymes, compound 9 enhances the availability of arginine, a substrate for NO synthase, thereby potentially increasing NO production and improving vascular function.

Inhibition Potency

The compound has demonstrated significant inhibitory activity against human arginases I and II:

- IC50 Values :

Pharmacokinetics

The pharmacokinetic profile of compound 9 indicates:

- Oral Bioavailability : Approximately 28% , suggesting moderate absorption when administered orally .

Efficacy in Animal Models

In preclinical studies, specifically in rat models of myocardial ischemia/reperfusion injury:

- Infarct Size Reduction : The administration of compound 9 significantly reduced the infarct size, demonstrating its potential protective effects on cardiac tissue during ischemic events .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this class of compounds. Modifications to the piperidine ring and the boron functional group have been shown to influence both potency and selectivity towards arginases. Detailed SAR studies are critical for optimizing lead compounds in drug development .

Case Studies

Several studies have highlighted the therapeutic potential of compound 9:

- Myocardial Ischemia/Reperfusion Injury : In a study involving rat models, treatment with this compound resulted in reduced myocardial damage post-reperfusion, supporting its role as a cardioprotective agent .

- Cancer Research : Given its role in modulating NO levels, there is ongoing research into its potential applications in cancer therapy, particularly in tumors where arginase activity is elevated .

Properties

IUPAC Name |

2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPILBYRQPOXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.